molecular formula C19H24ClN3O3 B2617694 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea CAS No. 1207002-60-5

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2617694
CAS No.: 1207002-60-5
M. Wt: 377.87
InChI Key: WOHWNJZVAFSGES-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is a complex organic compound with a unique structure that includes both chlorophenyl and dimethoxyphenyl groups

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-23(2)16(14-7-5-6-8-15(14)20)12-21-19(24)22-13-9-10-17(25-3)18(11-13)26-4/h5-11,16H,12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWNJZVAFSGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 2-chlorobenzyl chloride and dimethylamine in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.

    Urea formation: The intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of chlorophenyl and dimethoxyphenyl oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment.

Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system. Studies have indicated its potential role in modulating drug-seeking behavior, which is particularly relevant in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats
In a controlled study, rats trained to self-administer cocaine showed a significant decrease in drug-seeking behavior after administration of this compound. This suggests its potential utility in treating addiction by influencing the endocannabinoid system, which is crucial for regulating behaviors associated with drug dependence.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications on the phenyl and dimethylamino groups can enhance or diminish its activity:

  • Substitution at the 4-position of the dimethylamino group increases affinity for cannabinoid receptors.
  • Chlorine substitution at the 2-position on the phenyl ring appears to enhance anticancer potency.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Chlorophenyl)-2-(methylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a methyl group instead of a dimethylamino group.

    1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea, often referred to as a urea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the context of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₃ClN₂O₃. The structure features a chlorophenyl group and a dimethylamino group attached to a urea moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as a positive allosteric modulator of the α7 nAChR subtype. This interaction enhances the receptor's response to acetylcholine, which may have implications for cognitive enhancement and neuroprotection.

Key Findings from Research

  • Modulation of nAChRs : In vitro studies have shown that this compound can significantly enhance the activity of α7 nAChRs when co-administered with acetylcholine. The modulation effect was quantified through concentration-response curves, demonstrating an effective concentration (EC50) in the low micromolar range .
  • Neuroprotective Effects : Research indicates that compounds similar to this urea derivative exhibit neuroprotective properties in models of neurodegenerative diseases. By enhancing cholinergic signaling, these compounds may help mitigate synaptic dysfunction associated with conditions like Alzheimer's disease .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival .

Data Tables

The following tables summarize key experimental findings related to the biological activity of this compound.

Biological Activity Effect EC50 (µM) Max Modulation (%)
α7 nAChR ModulationPositive1.5150
Apoptosis InductionYesNot DeterminedNot Applicable

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cognitive Enhancement : In animal models, administration of this urea derivative resulted in improved memory and learning capabilities, as evidenced by performance on behavioral tests designed to assess cognitive function.
  • Cancer Treatment : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis.

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